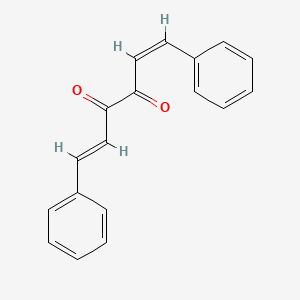
(1Z,5E)-1,6-diphenylhexa-1,5-diene-3,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z,5E)-1,6-diphenylhexa-1,5-diene-3,4-dione is an organic compound characterized by its unique structure, which includes two phenyl groups and a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,5E)-1,6-diphenylhexa-1,5-diene-3,4-dione typically involves the selective mono-ozonolysis of cyclic polyenes such as 1,5,9-cyclododecatriene. The ozonolysis process is carried out by bubbling ozone through a solution of the alkene in methanol at low temperatures, usually around -78°C, until the solution turns blue, indicating the complete consumption of the alkene . The resulting ozonide is then subjected to oxidative decomposition using hydrogen peroxide to yield the desired product.
Industrial Production Methods
The use of phase-transfer catalysis and optimized reaction conditions can enhance the efficiency and yield of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(1Z,5E)-1,6-diphenylhexa-1,5-diene-3,4-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or toluene .
Major Products Formed
Major products formed from these reactions include epoxides, alcohols, alkanes, and substituted aromatic compounds, depending on the specific reaction and conditions used .
Wissenschaftliche Forschungsanwendungen
(1Z,5E)-1,6-diphenylhexa-1,5-diene-3,4-dione has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in understanding enzyme-catalyzed reactions.
Industry: Used in the production of polymers, coatings, and other materials that benefit from its unique chemical properties
Wirkmechanismus
The mechanism of action of (1Z,5E)-1,6-diphenylhexa-1,5-diene-3,4-dione involves its interaction with molecular targets through its conjugated diene system and phenyl groups. These interactions can lead to the formation of reactive intermediates, which then participate in various chemical reactions. The compound’s ability to undergo oxidation and reduction reactions is particularly important in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- (1Z,5E)-1,4,4-trimethyl-8-methylene-1,5-cycloundecadiene
- (1Z,5E)-N,N’-dihydroxy-1,5-pentanediimine
- (1Z,5E)-pentanediimidamide
Uniqueness
(1Z,5E)-1,6-diphenylhexa-1,5-diene-3,4-dione is unique due to its specific structure, which includes two phenyl groups and a conjugated diene system. This structure imparts distinct reactivity and chemical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
65644-29-3 |
|---|---|
Molekularformel |
C18H14O2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
(1Z,5E)-1,6-diphenylhexa-1,5-diene-3,4-dione |
InChI |
InChI=1S/C18H14O2/c19-17(13-11-15-7-3-1-4-8-15)18(20)14-12-16-9-5-2-6-10-16/h1-14H/b13-11-,14-12+ |
InChI-Schlüssel |
XCFBXZJFMURWRR-HEEUSZRZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C(=O)/C=C\C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)C(=O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


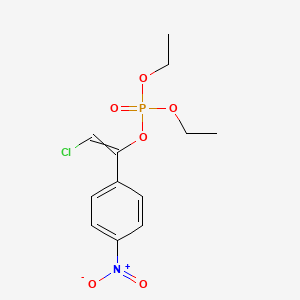
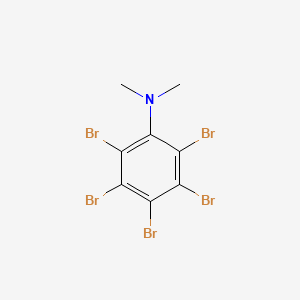
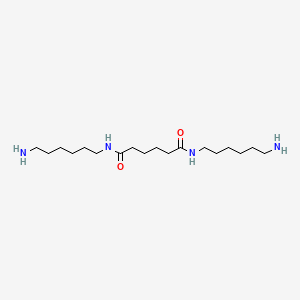


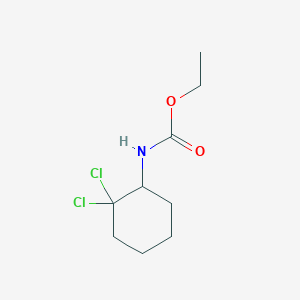

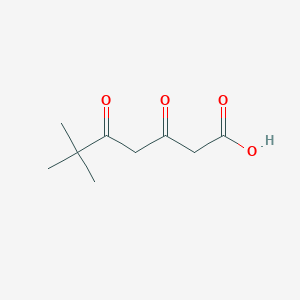
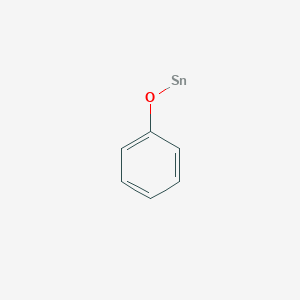
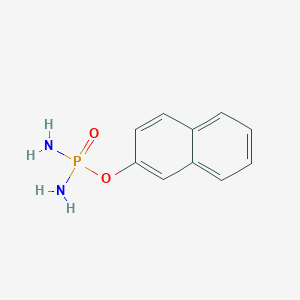
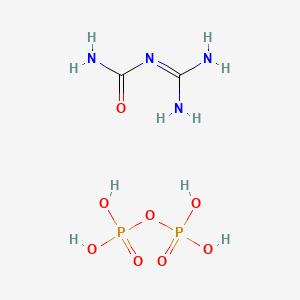

![2H-Naphth[2,3-f]isoindole-2-propanaminium, 4,11-diamino-1,3,5,10-tetrahydro-N,N,N-trimethyl-1,3,5,10-tetraoxo-, methyl sulfate](/img/structure/B14489333.png)
![(4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid](/img/structure/B14489337.png)
